molecular formula C27H26F3NO5 B11207055 (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone

(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone

Cat. No.: B11207055
M. Wt: 501.5 g/mol
InChI Key: WLDHDCMBPYMPEQ-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a trifluoromethyl group, and a dihydroisoquinoline core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable base, such as sodium methoxide.

    Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethyl iodide and a palladium catalyst under specific conditions.

    Final coupling reaction: The final step involves coupling the intermediate with 2-methoxyphenylmethanone using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

The compound holds potential in medicinal chemistry for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of methoxy and trifluoromethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-hydroxyphenyl)methanone
  • (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone

Uniqueness

The uniqueness of (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone lies in its specific combination of functional groups and structural features. The presence of both methoxy and trifluoromethyl groups, along with the dihydroisoquinoline core, provides a distinct chemical profile that can lead to unique interactions and properties compared to similar compounds.

Properties

Molecular Formula

C27H26F3NO5

Molecular Weight

501.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C27H26F3NO5/c1-33-23-10-5-4-9-20(23)26(32)31-12-11-17-13-24(34-2)25(35-3)15-21(17)22(31)16-36-19-8-6-7-18(14-19)27(28,29)30/h4-10,13-15,22H,11-12,16H2,1-3H3

InChI Key

WLDHDCMBPYMPEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC

Origin of Product

United States

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